molecular formula C14H10O4 B14498789 Anthracene-1,5,9,10-tetrol CAS No. 64651-75-8

Anthracene-1,5,9,10-tetrol

Cat. No.: B14498789
CAS No.: 64651-75-8
M. Wt: 242.23 g/mol
InChI Key: KVGNRFUTVLFWFS-UHFFFAOYSA-N
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Description

Anthracene-1,5,9,10-tetrol is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of four hydroxyl groups at the 1, 5, 9, and 10 positions on the anthracene backbone. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,5,9,10-tetrol typically involves the hydroxylation of anthracene derivatives. One common method is the oxidation of anthracene using reagents such as potassium permanganate or chromium trioxide under acidic conditions. This process introduces hydroxyl groups at specific positions on the anthracene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Anthracene-1,5,9,10-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anthracene-1,5,9,10-tetrol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in Diels-Alder reactions.

    Biology: Studied for its potential anticancer properties and its role in inhibiting lipid peroxidation.

    Medicine: Investigated for its use in developing antitumor drugs and other therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism of action of anthracene-1,5,9,10-tetrol involves its interaction with cellular components, leading to various biological effects. It is known to inhibit the proliferation of cancer cells by inducing oxidative stress and promoting apoptosis. The compound targets specific molecular pathways, including the inhibition of lipid peroxidation and the modulation of antioxidant defenses .

Comparison with Similar Compounds

Uniqueness: Anthracene-1,5,9,10-tetrol is unique due to its specific hydroxylation pattern, which imparts distinct photophysical and photochemical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

64651-75-8

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

anthracene-1,5,9,10-tetrol

InChI

InChI=1S/C14H10O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-18H

InChI Key

KVGNRFUTVLFWFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C3C=CC=C(C3=C2O)O)O

Origin of Product

United States

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